molecular formula C23H25N3O6 B2823681 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate CAS No. 1351615-05-8

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate

Cat. No.: B2823681
CAS No.: 1351615-05-8
M. Wt: 439.468
InChI Key: IGXNDXAYIDETPW-UHFFFAOYSA-N
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Description

This compound features a benzoimidazole scaffold linked via a methyl group to a piperidine ring, which is further connected to a 3-methoxyphenyl ketone moiety. The oxalate counterion enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. Structurally, it belongs to a class of small molecules designed to modulate protein-protein interactions or receptor targets, such as histamine or retinol-binding proteins (RBPs), as suggested by analogs in the literature .

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2.C2H2O4/c1-26-18-6-4-5-17(13-18)21(25)23-11-9-16(10-12-23)14-24-15-22-19-7-2-3-8-20(19)24;3-1(4)2(5)6/h2-8,13,15-16H,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXNDXAYIDETPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzoimidazole and piperidine rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation might involve alkyl halides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various halogenated or alkylated products depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. The benzoimidazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery[4][4].

Medicine

In medicine, (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer and neurological disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, emphasizing synthetic routes, physicochemical properties, and inferred pharmacological profiles.

Structural Analog 1: (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65)

  • Key Differences: Substituent: A 2-(trifluoromethyl)phenyl group replaces the 3-methoxyphenyl ketone. Counterion: No salt form is specified (neutral molecule).
  • Synthesis : Synthesized via HBTU-mediated coupling of 4-(2-(trifluoromethyl)phenyl)piperidine and benzoimidazole-2-carboxylic acid in DMF (67% yield) .
  • Neutral form may limit solubility in biological matrices.

Structural Analog 2: (4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Oxalate

  • Key Differences :
    • Core Scaffold : A 1,2,3-triazole ring replaces the 3-methoxyphenyl group.
    • Counterion : Shared oxalate salt.
  • Synthesis : Details unavailable, but triazole incorporation likely involves click chemistry .
  • Inferred Properties :
    • The triazole’s polar nature may improve solubility but reduce hydrophobic interactions with target receptors.
    • Oxalate salt ensures comparable solubility to the target compound.

Structural Analog 3: 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7)

  • Key Differences :
    • Substituent : A pyridin-2-yl and 4-methoxybenzyl group replace the 3-methoxyphenyl ketone.
    • Scaffold : Piperazine ring instead of piperidine.
  • Synthesis : Multi-step synthesis involving HBTU coupling and purification via silica chromatography .
  • Inferred Properties :
    • Piperazine’s basic nitrogen enhances water solubility but may alter pharmacokinetics (e.g., half-life).
    • Dual histamine H1/H4 receptor activity is reported for similar analogs .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Substituent Counterion Key Pharmacological Inference
Target Compound ~407.4 (oxalate) 3-Methoxyphenyl ketone Oxalate Enhanced solubility; CNS penetration
Compound 65 ~429.3 2-(Trifluoromethyl)phenyl None High lipophilicity; RBP antagonism
Triazole Analog ~394.3 (oxalate) 2-Phenyl-1,2,3-triazole Oxalate Polar interactions; solubility
Compound 7 ~487.6 Pyridin-2-yl/4-methoxybenzyl None Dual H1/H4 receptor modulation

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s oxalate salt and methoxy group may simplify purification compared to trifluoromethyl-containing analogs, which require rigorous chromatography .
  • Solubility vs. Permeability : The oxalate counterion balances the lipophilicity of the benzoimidazole-piperidine core, whereas neutral analogs (e.g., Compound 65) prioritize membrane permeability .
  • Structural-Activity Relationships (SAR) :
    • Methoxy groups (electron-donating) may enhance binding to aromatic-rich receptor pockets vs. electron-withdrawing trifluoromethyl groups.
    • Piperidine vs. piperazine scaffolds influence conformational flexibility and target engagement .

Biological Activity

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate is a derivative of benzimidazole, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure indicates the presence of a benzimidazole moiety, which is known for its diverse pharmacological properties.

Anti-inflammatory Activity

Recent studies have suggested that benzimidazole derivatives exhibit significant anti-inflammatory properties. For instance, a related compound was found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, demonstrating an IC50 value of 0.86 μM for NO and 1.87 μM for TNF-α production . These findings indicate that compounds with similar structures may possess comparable anti-inflammatory effects.

Anticancer Potential

Research has also indicated that certain benzimidazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that these compounds can activate caspase pathways, leading to cell death in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as NF-κB and MAPK, which are crucial in cell survival and proliferation.

Study 1: Inhibition of Inflammatory Mediators

A study conducted on a series of benzimidazole derivatives demonstrated their ability to inhibit inflammatory mediators in RAW 264.7 macrophages. The lead compound exhibited a significant reduction in NO production and was more effective than traditional anti-inflammatory drugs like ibuprofen .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of benzimidazole derivatives on human breast cancer cells (MCF-7). The study revealed that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : Compounds targeting this pathway can effectively reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Induction of Apoptosis : Activation of caspase cascades leads to programmed cell death in cancer cells.
  • Modulation of Oxidative Stress : By reducing oxidative stress markers, these compounds may protect against cellular damage.

Data Table: Summary of Biological Activities

Activity IC50 Value Cell Type Reference
Nitric Oxide Production0.86 μMRAW 264.7 Macrophages
TNF-α Production1.87 μMRAW 264.7 Macrophages
Cell ViabilitySignificant ReductionMCF-7 Breast Cancer Cells

Q & A

Q. What are the critical steps and analytical methods for synthesizing (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate?

The synthesis typically involves:

  • Mannich reaction : Formation of the benzimidazole-piperidinylmethyl linkage via condensation of benzimidazole with formaldehyde and piperidine derivatives under controlled pH and temperature .
  • Coupling reaction : Reaction of the intermediate with 3-methoxybenzoyl chloride in anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to form the methanone core .
  • Oxalate salt formation : Treatment with oxalic acid in ethanol to improve solubility and crystallinity . Analytical validation : Use HPLC (≥95% purity) and NMR (1H/13C) to confirm structural integrity. Mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Spectroscopic methods : 1H/13C NMR to confirm substituent positions (e.g., methoxy group at C3 of phenyl, benzimidazole N-alkylation) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and detect impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolve 3D conformation, especially piperidine ring puckering and hydrogen-bonding patterns in the oxalate salt .

Q. What are the standard protocols for evaluating the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose to heat (60°C), UV light, and acidic/basic conditions (pH 3–9) to identify degradation products via LC-MS .
  • Solubility testing : Measure in PBS (pH 7.4), DMSO, and ethanol to optimize in vitro assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Molecular docking vs. assay results : If computational models (e.g., AutoDock Vina) predict high affinity for a target (e.g., GPCRs) but in vitro assays show low activity, validate assumptions:
  • Confirm protonation states of piperidine and benzimidazole at physiological pH using pKa calculations (e.g., MarvinSketch) .
  • Re-evaluate binding pocket flexibility via molecular dynamics simulations (e.g., GROMACS) .
    • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying methoxy position, substituting oxalate with other counterions) to isolate contributing factors .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in complex biological systems?

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Functional assays : Measure cAMP/GTPγS binding for GPCR targets or kinase inhibition (e.g., ADP-Glo assay) .
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis, inflammation) in treated cell lines .

Q. How can researchers optimize synthetic yield while minimizing side reactions?

  • Reaction monitoring : Use in-situ IR or TLC to track intermediates (e.g., disappearance of benzimidazole starting material) .
  • Catalyst screening : Test palladium/copper catalysts for coupling steps to reduce byproducts (e.g., Ullmann-type reactions) .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve selectivity .

Q. What strategies are effective for analyzing potential off-target interactions?

  • Broad-panel profiling : Screen against a panel of 50+ receptors/enzymes (e.g., Eurofins CEREP) to identify polypharmacology risks .
  • Cryo-EM/SPR : Resolve binding modes to non-target proteins (e.g., serum albumin) and quantify dissociation constants .

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